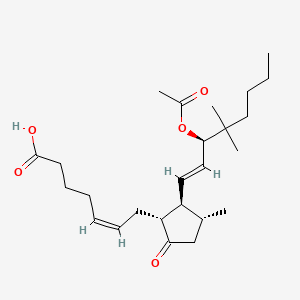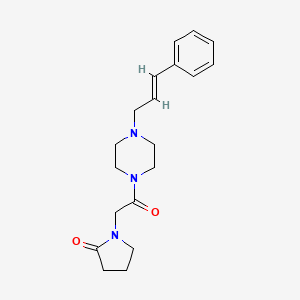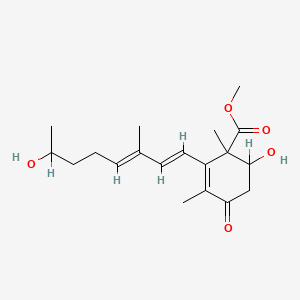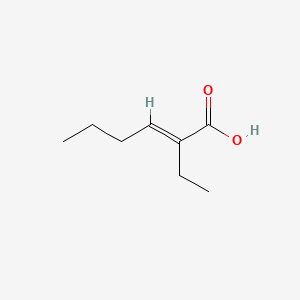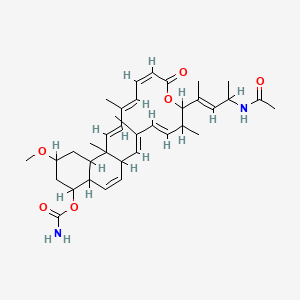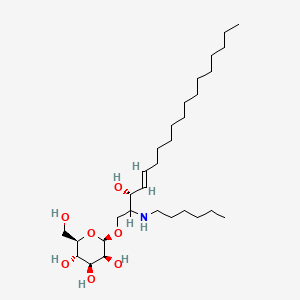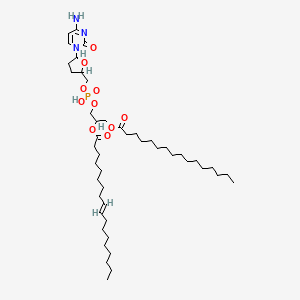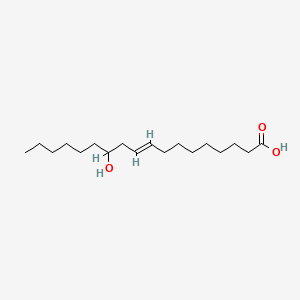
(9E)-12-hydroxyoctadec-9-enoic acid
Vue d'ensemble
Description
“(9E)-12-hydroxyoctadec-9-enoic acid” is a long-chain fatty acid, similar to 9-Hexadecenoic acid . Long-chain fatty acids are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms .
Synthesis Analysis
The synthesis of similar long-chain fatty acids often involves various biochemical pathways. For instance, the production of certain fatty acids has been studied in the context of gut microbiome interactions . Another study discussed the production of cis-9-heptadecenoic acid by fermentation using a genetically engineered Yarrowia lipolytica strain .Molecular Structure Analysis
The molecular structure of a compound like “(9E)-12-hydroxyoctadec-9-enoic acid” would likely involve a long carbon chain with a carboxylic acid group at one end and a hydroxyl group attached to one of the carbon atoms. For instance, 9-Hexadecenoic acid has a molecular formula of C16H30O2 .Chemical Reactions Analysis
The chemical reactions involving long-chain fatty acids can be complex and varied. They often involve enzymatic processes and can be influenced by factors such as pH and temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “(9E)-12-hydroxyoctadec-9-enoic acid” would depend on its specific structure. Factors such as the length of the carbon chain and the presence of functional groups (like the hydroxyl group) can influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Antibacterial Activity
(9E)-12-hydroxyoctadec-9-enoic acid and its derivatives demonstrate significant antibacterial properties. The fatty acid hydrazides of (9E)-12-hydroxyoctadec-9-enoic acid are used as starting materials in synthesizing biologically active compounds, such as 5-(alkenyl)-2-amino-1,3,4-oxadiazole and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazole, showing good antimicrobial activity against E. coli (Banday, Mattoo, & Rauf, 2010).
Photooxidation and Plant Senescence
The compound is involved in the photooxidation process during plant senescence. Studies have shown that in senescent plants, where the formation rate of singlet oxygen exceeds the quenching capacity, singlet oxygen can migrate outside the chloroplasts and affect the unsaturated components of cutins, which includes (9E)-12-hydroxyoctadec-9-enoic acid (Rontani et al., 2005).
Algicidal Activity
Hydroxylated derivatives of (9E)-12-hydroxyoctadec-9-enoic acid exhibit significant algicidal activity. These compounds have been isolated from the red algae Tricleocarpa jejuensis and have shown high activity against red tide phytoplankton (Zha, Kuwano, Shibahara, & Ishibashi, 2020).
Synthetic Applications
(9E)-12-hydroxyoctadec-9-enoic acid serves as a precursor for the synthesis of various chemically active compounds. It has been used in the synthesis of biodegradable polyanhydrides and polyesters for drug delivery systems. These systems are based on macrolactones of fatty acids, including those of (9E)-12-hydroxyoctadec-9-enoic acid, demonstrating their potential in pharmaceutical applications (Yakovleva et al., 2018).
Seed Oil Composition
This acid is a significant component in various seed oils. Studies on the glyceride composition of Strophanthus oils reveal that 9-hydroxyoctadec-12-enoic acid, a similar compound, behaves like linoleic acid in its distribution pattern, suggesting its importance in the nutritional and functional aspects of these oils (Gunstone & Qureshi, 1968).
Industrial Uses of Derivatives
Derivatives of (9E)-12-hydroxyoctadec-9-enoic acid have a broad spectrum of biological activity, making them valuable in various industries. These derivatives are used for the preparation of chiral polyfunctional compounds due to their biological activity and availability (Davletbakova et al., 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-12-hydroxyoctadec-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/b12-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHHMMIMDMUBKC-FMIVXFBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(C/C=C/CCCCCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals, Liquid | |
| Record name | Fatty acids, castor-oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(9E)-12-hydroxyoctadec-9-enoic acid | |
CAS RN |
61789-44-4, 7431-95-0 | |
| Record name | Fatty acids, castor-oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061789444 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC179694 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179694 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fatty acids, castor-oil | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fatty acids, castor-oil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3S,3'R,4'R)-5'-[(2S,3R,4S,5R)-6-[[(2E,4E,6E)-deca-2,4,6-trienoyl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-3',4,6-trihydroxy-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E,12E)-7-hydroxyhexadeca-2,4,8,10,12-pentaenoate](/img/structure/B1240239.png)


![(7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-(1H-Indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,5,6,21-tetrone](/img/structure/B1240246.png)

